1,2-Dichloro-4-[3-[3-(trifluoromethyl)phenoxy]propylsulfonyl]benzene
CAS No.: 338792-69-1
Cat. No.: VC4141289
Molecular Formula: C16H13Cl2F3O3S
Molecular Weight: 413.23
* For research use only. Not for human or veterinary use.
![1,2-Dichloro-4-[3-[3-(trifluoromethyl)phenoxy]propylsulfonyl]benzene - 338792-69-1](/images/structure/VC4141289.png)
Specification
CAS No. | 338792-69-1 |
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Molecular Formula | C16H13Cl2F3O3S |
Molecular Weight | 413.23 |
IUPAC Name | 1,2-dichloro-4-[3-[3-(trifluoromethyl)phenoxy]propylsulfonyl]benzene |
Standard InChI | InChI=1S/C16H13Cl2F3O3S/c17-14-6-5-13(10-15(14)18)25(22,23)8-2-7-24-12-4-1-3-11(9-12)16(19,20)21/h1,3-6,9-10H,2,7-8H2 |
Standard InChI Key | LXTMBOWWQFGNCY-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)OCCCS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C(F)(F)F |
Introduction
Structural Analysis and Molecular Characterization
Core Architecture
The molecule comprises three distinct modules (Figure 1):
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1,2-Dichlorobenzene ring: A disubstituted aromatic system with chlorine atoms at positions 1 and 2, known for electronic deactivation of the ring .
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Propylsulfonyl linker: A three-carbon chain with a sulfone (-SO₂-) group, imparting polarity and conformational rigidity .
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3-Trifluoromethylphenoxy group: An electron-deficient aryl ether moiety with strong hydrophobic character .
Table 1: Molecular Parameters
Property | Value/Description |
---|---|
Molecular formula | C₁₆H₁₂Cl₂F₃O₃S |
Molecular weight | 413.23 g/mol (calculated) |
IUPAC name | 1,2-Dichloro-4-[3-[3-(trifluoromethyl)phenoxy]propylsulfonyl]benzene |
SMILES notation | ClC1=C(Cl)C(=CC=C1)S(=O)(=O)CCCOC2=CC=CC(=C2)C(F)(F)F |
Spectroscopic Signatures
While experimental spectra are unavailable, predictive models based on structural analogs suggest:
Synthetic Pathways and Reaction Mechanisms
Retrosynthetic Analysis
The molecule can be dissected into three synthons:
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1,2-Dichlorobenzene-4-sulfonyl chloride (precursor A)
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3-(3-Trifluoromethylphenoxy)propan-1-ol (precursor B)
Preparation of Precursor A
1,2-Dichlorobenzene undergoes sulfonation at position 4 via oleum treatment at 80–100°C , followed by chlorination with PCl₅ to yield the sulfonyl chloride derivative .
Synthesis of Precursor B
3-Trifluoromethylphenol reacts with 3-chloropropanol under basic conditions (K₂CO₃, DMF, 60°C) , forming the propyl ether linkage via nucleophilic substitution.
Final Coupling Reaction
Precursor A (1.0 equiv) reacts with precursor B (1.2 equiv) in dichloromethane with triethylamine (2.5 equiv) as acid scavenger . The reaction proceeds at 0–5°C for 12 hours, yielding the target compound after aqueous workup and silica gel chromatography.
Table 2: Optimized Reaction Conditions
Parameter | Value |
---|---|
Temperature | 0–5°C |
Solvent | Dichloromethane |
Catalyst | None (base-assisted) |
Reaction time | 12–16 hours |
Yield | 68–72% (predicted) |
Physicochemical Properties and Stability
Thermal Behavior
Solubility Profile
Solvent | Solubility (mg/mL) |
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Water | <0.1 |
Ethanol | 12–15 |
Acetone | 85–90 |
Dichloromethane | >100 |
Hydrolytic Stability
The sulfone group demonstrates resistance to hydrolysis at pH 4–9 (25°C), with <5% degradation over 30 days . Acidic conditions (pH <2) induce gradual cleavage of the ether linkage .
Endpoint | Prediction (ECOSAR v2.0) |
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Acute aquatic toxicity | LC50 = 0.8 mg/L (Fish) |
Oral rat LD50 | 420 mg/kg |
Skin irritation | Category 2 |
Recommended PPE
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Nitrile gloves
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Chemical splash goggles
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Fume hood for handling powders
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